molecular formula C23H23NO4 B5522021 4-(3,4-dimethoxyphenyl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

4-(3,4-dimethoxyphenyl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No.: B5522021
M. Wt: 377.4 g/mol
InChI Key: KEHSQXPVQWPXFL-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxyphenyl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinolinedione core, which is a bicyclic structure, and is substituted with dimethoxyphenyl and phenyl groups. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinolinedione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions using reagents such as dimethoxybenzene and suitable catalysts.

    Addition of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethoxyphenyl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the quinolinedione core to a more reduced form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced quinolinedione derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4-(3,4-dimethoxyphenyl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-dimethoxyphenyl)-7-phenyl-4,6,7,8-tetrahydroquinoline: Lacks the quinolinedione core but has similar substituents.

    4-(3,4-dimethoxyphenyl)-7-phenyl-2,5(1H,3H)-quinolinedione: Similar structure but different substitution pattern.

Uniqueness

4-(3,4-dimethoxyphenyl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is unique due to its specific substitution pattern and the presence of both dimethoxyphenyl and phenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-27-20-9-8-15(12-21(20)28-2)17-13-22(26)24-18-10-16(11-19(25)23(17)18)14-6-4-3-5-7-14/h3-9,12,16-17H,10-11,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHSQXPVQWPXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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